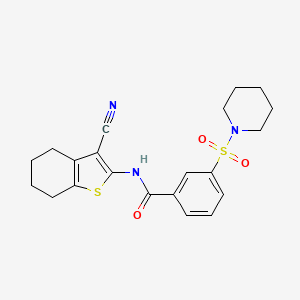![molecular formula C15H13Cl2N3O B11538741 2-[(4-Chlorophenyl)amino]-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11538741.png)
2-[(4-Chlorophenyl)amino]-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Chlorophenyl)amino]-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide is an organic compound characterized by the presence of two chlorophenyl groups attached to an acetohydrazide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)amino]-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide typically involves the condensation of 4-chloroaniline with acetohydrazide in the presence of an appropriate catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which is crucial for large-scale production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, 2-[(4-Chlorophenyl)amino]-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide is used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology
In biological research, this compound is investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are studied for their pharmacological properties. They are evaluated for their efficacy in treating bacterial infections and certain types of cancer.
Industry
In the industrial sector, this compound is used in the synthesis of dyes and pigments. Its stability and reactivity make it suitable for use in various chemical processes.
作用機序
The mechanism by which 2-[(4-Chlorophenyl)amino]-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide exerts its effects involves the interaction with cellular enzymes and receptors. The compound can inhibit the activity of specific enzymes, leading to the disruption of metabolic pathways. It may also bind to DNA, interfering with replication and transcription processes.
類似化合物との比較
Similar Compounds
- 2-[(4-Chlorophenyl)amino]-N’-[(E)-(3-chlorophenyl)methylidene]acetohydrazide
- 2-[(4-Chlorophenyl)amino]-N’-[(E)-(4-bromophenyl)methylidene]acetohydrazide
- 2-[(4-Chlorophenyl)amino]-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide
Uniqueness
Compared to similar compounds, 2-[(4-Chlorophenyl)amino]-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide exhibits unique reactivity due to the presence of two chlorophenyl groups. This structural feature enhances its ability to participate in various chemical reactions and increases its potential as a versatile intermediate in organic synthesis.
This compound’s distinct properties and wide range of applications make it a valuable subject of study in both academic and industrial research.
特性
分子式 |
C15H13Cl2N3O |
|---|---|
分子量 |
322.2 g/mol |
IUPAC名 |
2-(4-chloroanilino)-N-[(E)-(4-chlorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H13Cl2N3O/c16-12-3-1-11(2-4-12)9-19-20-15(21)10-18-14-7-5-13(17)6-8-14/h1-9,18H,10H2,(H,20,21)/b19-9+ |
InChIキー |
PIUQRUJPYPGFIA-DJKKODMXSA-N |
異性体SMILES |
C1=CC(=CC=C1/C=N/NC(=O)CNC2=CC=C(C=C2)Cl)Cl |
正規SMILES |
C1=CC(=CC=C1C=NNC(=O)CNC2=CC=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-bromo-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol](/img/structure/B11538663.png)

![2-(4-Tert-butyl-2-methylphenoxy)-N'-[(E)-[5-(4-chlorophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B11538672.png)
![N-({N'-[(E)-(3-Ethoxy-4-propoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B11538679.png)
![(3Z)-3-[(2-hydroxyphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11538680.png)
![2-methoxy-4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-methoxybenzoate](/img/structure/B11538681.png)

![(2E)-1-(4-nitrophenyl)-2-[(5-nitrothiophen-2-yl)methylidene]hydrazine](/img/structure/B11538691.png)
![[2-methoxy-4-[(E)-[[2-(3-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate](/img/structure/B11538699.png)
![2,4-dichloro-6-[(E)-{[2-(4-chlorophenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]phenol](/img/structure/B11538701.png)


![2-ethoxy-4-[(E)-(2-{[(furan-2-ylcarbonyl)amino]acetyl}hydrazinylidene)methyl]phenyl 2-chlorobenzoate (non-preferred name)](/img/structure/B11538725.png)
![O-{4-[(4-methylphenyl)carbamoyl]phenyl} (4-bromophenyl)carbamothioate](/img/structure/B11538729.png)
